

Application Notes and Protocols for Intraperitoneal Injection of ENMD-547 in Mice

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Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

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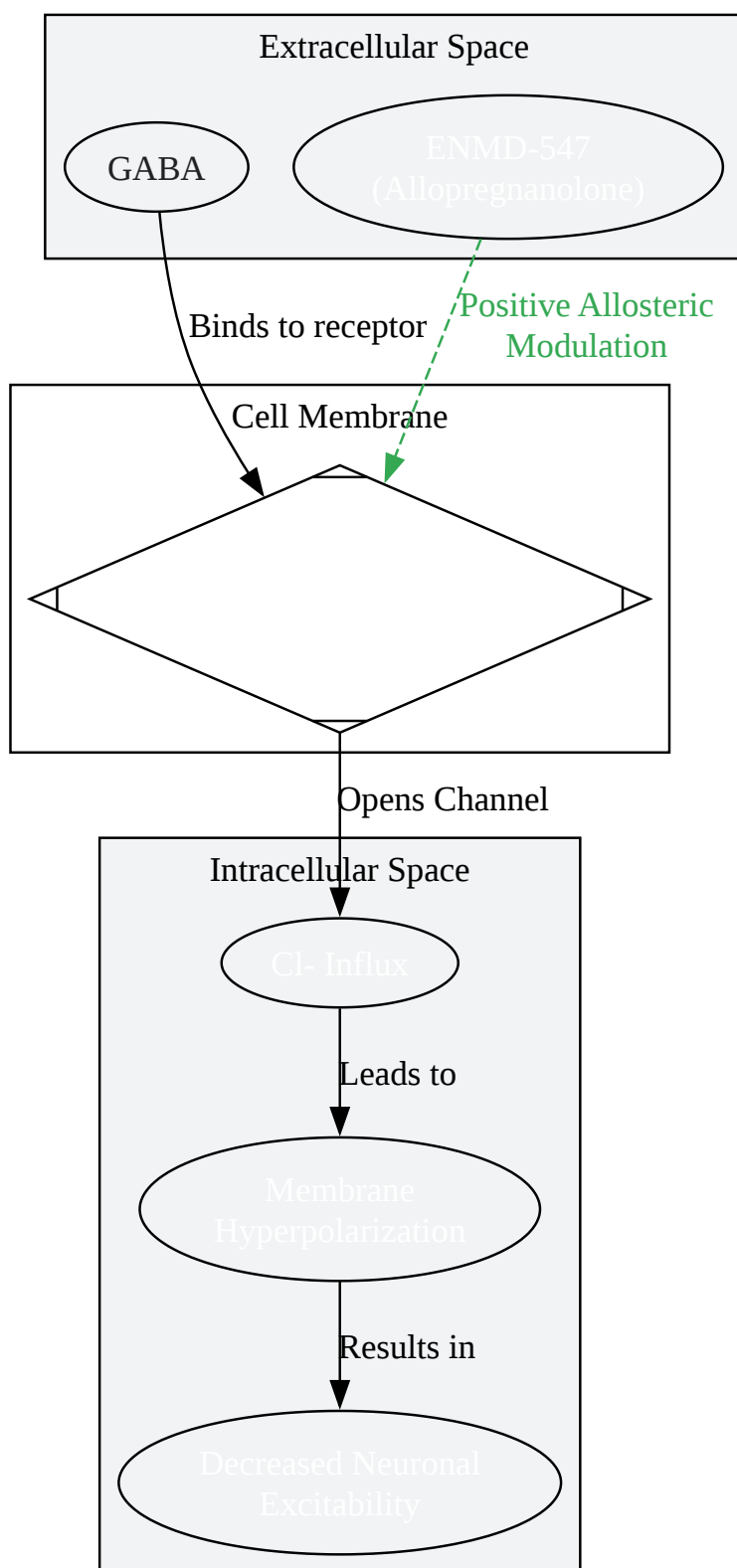
Introduction

ENMD-547, also known as brexanolone and formerly SAGE-547, is an aqueous formulation of allopregnanolone, a neuroactive steroid.[1] Allopregnanolone is a metabolite of progesterone and is known for its role as a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] While its primary clinical application has been in the treatment of postpartum depression, its mechanism of action holds potential for investigation in other therapeutic areas.[1] This document provides detailed protocols for the intraperitoneal (IP) injection of ENMD-547 in mice, along with a summary of available preclinical data to support further research and development.

Mechanism of Action

ENMD-547 exerts its effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It binds to a site on the GABA-A receptor distinct from the GABA binding site and enhances the receptor's response to GABA. This positive allosteric modulation increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This inhibitory action is the basis for its therapeutic effects.

Signaling Pathway



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Caption: Mechanism of action of ENMD-547 on the GABA-A receptor.

Experimental Protocols

Protocol 1: Preparation of ENMD-547 for Intraperitoneal Injection

This protocol is based on formulations used for allopregnanolone in preclinical mouse studies. [\[2\]](#)

Materials:

- ENMD-547 (Allopregnanolone) powder
- Captisol® (sulfobutylether- β -cyclodextrin)
- Sterile 0.9% saline for injection
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile filters (0.22 μ m)
- Sterile syringes and needles

Procedure:

- Prepare a 24% (w/v) solution of Captisol in sterile 0.9% saline. This can be achieved by dissolving 2.4 g of Captisol in a final volume of 10 mL of saline.
- Warm the Captisol solution to aid in the dissolution of ENMD-547.
- Weigh the required amount of ENMD-547 powder and place it in a sterile microcentrifuge tube.
- Add the 24% Captisol solution to the ENMD-547 powder to achieve the desired final concentration (e.g., 1 mg/mL).
- Vortex the mixture thoroughly until the ENMD-547 is completely dissolved.

- Sterile-filter the final solution using a 0.22 μm syringe filter into a sterile vial.
- Store the prepared solution at 4°C for short-term use or at -20°C for long-term storage. Before use, allow the solution to come to room temperature.

Protocol 2: Intraperitoneal Administration of ENMD-547 in Mice

This protocol provides a general guideline for the IP injection of ENMD-547 in mice.

Materials:

- Prepared ENMD-547 solution
- Mouse restraint device (optional)
- 25-27 gauge needles
- 1 mL syringes
- 70% ethanol wipes
- Animal scale

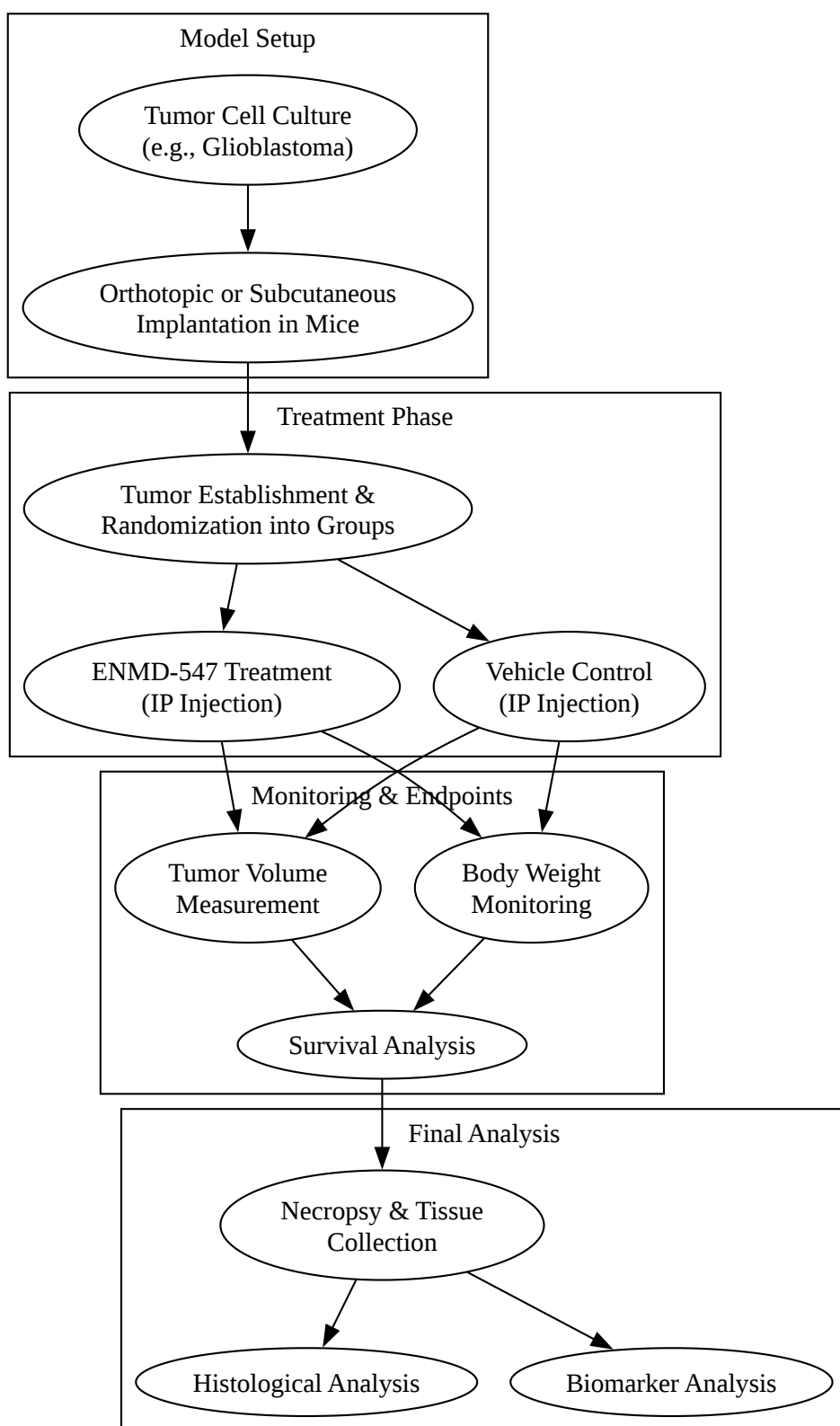
Procedure:

- Weigh the mouse to determine the correct volume of ENMD-547 solution to inject based on the desired dosage (e.g., in mg/kg).
- Draw the calculated volume of the ENMD-547 solution into a 1 mL syringe with a 25-27 gauge needle.
- Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose its abdomen.
- Tilt the mouse's head slightly downwards.

- Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the bladder or cecum.
- Wipe the injection site with a 70% ethanol wipe and allow it to dry.
- Insert the needle at a 15-20 degree angle into the peritoneal cavity.
- Gently pull back on the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.
- Slowly and steadily inject the ENMD-547 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions following the injection.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of ENMD-547 in a preclinical mouse model of cancer.



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Caption: Workflow for an in vivo anti-cancer efficacy study.

Data Presentation

Pharmacokinetic Parameters of Allopregnanolone in Mice

The following table summarizes available pharmacokinetic data for allopregnanolone in mice. Note that the route of administration in this study was intramuscular.

Parameter	Value	Route of Administration	Mouse Model	Reference
C _{max}	645 ng/mL	Intramuscular	Not Specified	[2]
Terminal Half-life (t _{1/2})	16 min	Intramuscular	Not Specified	[2]
Volume of Distribution (V _d)	4.95 L/kg	Intramuscular	Not Specified	[2]
Clearance (CL)	12.88 L/kg/hr	Intramuscular	Not Specified	[2]
Bioavailability (F)	97%	Intramuscular	Not Specified	[2]

In Vivo Efficacy of Allopregnanolone in Mouse Models

The following table presents data from preclinical studies on the efficacy of allopregnanolone in various mouse models. These studies primarily focus on neurological and behavioral endpoints.

Mouse Model	Dosage and Administration	Key Findings	Reference
Niemann-Pick C Disease (Npc1-/- mice)	Single 250 µg injection on postnatal day 7	Significantly extended lifespan; suppressed astrocyte reaction and reduced microglial activation.	[3]
Intracranial Self-Stimulation (C57BL/6J mice)	3.0 - 17.0 mg/kg, IP	Dose-dependently lowered brain stimulation reward thresholds, with maximal effect 15-45 minutes after a 17 mg/kg dose.	[4][5]
Alzheimer's Disease (3xTgAD mice)	Not specified	Reversed neurogenic and cognitive deficits.	[6]

Discussion and Future Directions

The provided protocols offer a starting point for in vivo studies using intraperitoneal administration of ENMD-547 in mice. The available data, primarily from neuroscience-related models, demonstrates the biological activity of allopregnanolone in mice. For researchers in drug development, particularly in fields like oncology, further studies are warranted to establish the pharmacokinetic profile of ENMD-547 following intraperitoneal injection and to evaluate its efficacy in relevant cancer models. The potential for ENMD-547 to modulate the tumor microenvironment or directly affect cancer cell signaling, as suggested by in vitro studies on glioblastoma cells, merits further investigation.[7][8] Future preclinical studies should aim to generate robust data on dose-response relationships, treatment schedules, and potential combination therapies to fully elucidate the therapeutic potential of ENMD-547.

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